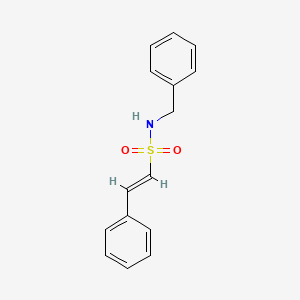

(E)-N-benzyl-2-phenylethene-1-sulfonamide

Description

Significance of Sulfonamide Functional Groups in Contemporary Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the design and development of therapeutic agents. researchgate.net Its importance stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. Sulfonamides are vital building blocks in synthetic chemistry for the development of a wide range of pharmaceuticals. ajchem-b.com They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com This wide-ranging bioactivity has led to their incorporation into drugs targeting numerous diseases. 1pchem.com

The therapeutic potential of sulfonamides is exemplified by their use in treatments for malaria, tuberculosis, and leprosy. ajchem-b.com Beyond their well-known antimicrobial effects, sulfonamides are found in medications for conditions such as cancer, inflammatory diseases, glaucoma, cardiovascular disorders, and more. 1pchem.comsmolecule.com This versatility is due to the sulfonamide group's ability to mimic a carboxylic acid group isosterically and its inherent stability compared to amides in biological systems. impactfactor.org The structural diversity of sulfonamide derivatives allows for the fine-tuning of their pharmacological profiles, enabling mechanisms of action that include carbonic anhydrase inhibition, protease inhibition, and modulation of signaling pathways like the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway. 1pchem.com

Historical Development and Evolution of Sulfonamide-Containing Compounds

The history of sulfonamides began with a breakthrough that revolutionized medicine. In the 1930s, experiments at Bayer AG, then part of the German chemical trust IG Farben, investigated coal-tar dyes for their potential to target harmful organisms. researchgate.net This research led to the discovery of the first sulfonamide drug, Prontosil, which was found to be a prodrug that metabolizes in the body to the active antibacterial agent, sulfanilamide (B372717). nih.gov This discovery marked the advent of the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution. researchgate.net

The initial success against bacterial infections, such as those caused by streptococci, spurred the synthesis of thousands of sulfanilamide derivatives, leading to improved efficacy and reduced toxicity. researchgate.net During World War II, sulfa drugs played a critical role in preventing wound infections. researchgate.net The evolution of sulfonamide chemistry did not stop at antibacterials. Newer drug classes based on the sulfonamide structure were developed, many of which lack antibacterial activity. These include thiazide diuretics, loop diuretics (like furosemide), and sulfonylureas used in the treatment of diabetes. researchgate.net The first sulfonylurea, tolbutamide, was introduced in 1956. nih.gov Other significant developments include the creation of COX-2 inhibitors, such as celecoxib, which also contain the sulfonamide moiety. researchgate.net This historical journey from dyes to a diverse array of therapeutic agents underscores the enduring importance of the sulfonamide scaffold in medicinal chemistry. 1pchem.com

Structural Classifications of Sulfonamide Derivatives in Drug Discovery

Sulfonamide derivatives can be classified in several ways, reflecting their diverse chemical structures and therapeutic applications. nih.gov A primary and broad classification divides them into two main groups: antibacterial and non-antibacterial sulfonamides. researchgate.net This distinction is often based on the presence or absence of a specific 4-aminobenzenesulfonamide structure, which is crucial for their antibacterial action but also associated with "sulfa allergies". impactfactor.orgresearchgate.net

A more detailed classification can be based on their pharmacokinetic properties and duration of action: nih.gov

Rapidly absorbed and excreted (Short-acting): e.g., Sulfisoxazole.

Intermediate-acting: e.g., Sulfamethoxazole.

Long-acting: e.g., Sulphadoxine.

Extra long-acting: e.g., Sulphalene.

Classification can also be based on their intended site of action: nih.gov

General infections: e.g., Sulfadiazine (B1682646), Sulfamethoxazole.

Urinary tract infections: e.g., Sulphaisoxazole.

Intestinal infections: e.g., Phthalylsulphathiazole.

Topical/local infections: e.g., Sulphacetamide, Mafenide.

From a chemical structure perspective, they can be categorized based on the substitution pattern: nih.gov

N¹-substituted sulfonamides: The majority of antibacterial sulfonamides fall into this class, where a heterocyclic ring is attached to the sulfonamide nitrogen.

N⁴-substituted sulfonamides (prodrugs): Such as Prontosil.

Both N¹ and N⁴ substituted sulfonamides: e.g., Succinyl sulphathiazole.

Cyclic sulfonamides: Known as sultams. numberanalytics.com

This multi-faceted classification system helps medicinal chemists to organize the vast landscape of sulfonamide compounds and guide the design of new derivatives with specific therapeutic profiles.

| Classification Basis | Categories | Example Compounds |

| Primary Activity | Antibacterial | Sulfamethoxazole, Sulfadiazine |

| Non-antibacterial | Hydrochlorothiazide, Glibenclamide, Celecoxib | |

| Duration of Action | Short-acting (< 20h) | Sulphamethiazole, Sulphaisoxazole |

| Intermediate-acting (10-24h) | Sulphamethoxazole | |

| Long-acting (> 24h) | Sulphadoxine, Sulphadimethoxine | |

| Extra long-acting (> 50h) | Sulphasalazine, Sulphalene | |

| Site of Action | General Infections | Sulphanilamide, Sulphadiazine |

| Urinary Tract Infections | Sulphaisoxazole, Sulphathiazole | |

| Intestinal Infections | Phthalylsulphathiazole, Sulphasalazine | |

| Local Infections | Sulphacetamide, Silver sulphadiazine | |

| Chemical Structure | N¹-substituted | Sulphadiazine, Sulphacetamide |

| N⁴-substituted (Prodrugs) | Prontosil | |

| N¹ and N⁴ substituted | Succinyl sulphathiazole | |

| Miscellaneous | Mafenide |

Overview of the (E)-N-benzyl-2-phenylethene-1-sulfonamide Motif in Research Context

The this compound is a specific chemical entity characterized by a sulfonamide linker connecting a benzyl (B1604629) group and a styryl (2-phenylethene) group. nih.gov While detailed research focusing explicitly on this exact molecule is not extensively documented in publicly available literature, its structural components belong to classes of sulfonamides that have been actively investigated for various pharmacological activities.

The core structure, often referred to as a styryl sulfonamide or vinylsulfonamide, is a subject of interest in medicinal chemistry. Research into structurally related compounds provides a context for the potential therapeutic applications of this motif. For instance, studies on sulfonamide derivatives of styrylheterocycles have identified potent inhibitors of cyclooxygenase-2 (COX-2)-mediated prostaglandin (B15479496) E2 production, suggesting applications in treating inflammation and carcinogenesis. nih.gov One such compound, (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide, demonstrated significant inhibitory activity. nih.gov

Furthermore, sulfonamide derivatives incorporating a phenylethylamine backbone, which is structurally related to the phenylethene portion of the target molecule, have been synthesized and evaluated as inhibitors of cholinesterase enzymes, indicating potential relevance for neurodegenerative diseases like Alzheimer's. researchgate.net Another related compound, (1S)-N-benzyl-1-phenylethane-1-sulfonamide, has been investigated for its potent inhibitory activity against the carbonic anhydrase II enzyme and has shown promise as an anticancer agent by inhibiting the growth of various cancer cell lines. smolecule.com These examples highlight the therapeutic potential of N-benzyl and styryl sulfonamide scaffolds, suggesting that the this compound motif is a promising area for future drug discovery and development efforts.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-benzyl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-19(18,12-11-14-7-3-1-4-8-14)16-13-15-9-5-2-6-10-15/h1-12,16H,13H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZFDOYMYOFLFI-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E N Benzyl 2 Phenylethene 1 Sulfonamide and Analogs

General Synthetic Routes to Sulfonamide Scaffolds

The construction of the sulfonamide linkage is a cornerstone of organic synthesis, with several established and emerging methods. These routes offer chemists a range of options to suit different substrates and synthetic goals.

Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Various bases can be used, with pyridine and triethylamine being common choices in organic solvents. The choice of base and solvent can influence the reaction rate and yield. For instance, a two-solvent system using an aqueous ionic base and an organic solvent like tetrahydrofuran has been shown to increase yields and shorten reaction times.

A variety of sulfonyl chlorides and amines can be used in this reaction, making it a versatile method for creating a diverse library of sulfonamides. The reaction conditions are generally mild, and the starting materials are often commercially available.

Environmentally Benign Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For sulfonamide synthesis, this has led to the exploration of greener solvents and reagents. One such approach involves using water as the solvent in the presence of a base like sodium carbonate to act as an HCl scavenger. This method is not only eco-friendly but can also lead to high yields and purities of the desired sulfonamide carboxylic acid derivatives.

Another green strategy involves the in-situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water, ethanol, or glycerol. This process avoids the need to isolate the often-unstable sulfonyl chloride intermediates and features a simple, solvent-free workup.

The following table summarizes some environmentally benign approaches to sulfonamide synthesis.

| Method | Key Features | Advantages |

| Aqueous Synthesis | Uses water as a solvent with a base (e.g., Na₂CO₃) | Eco-friendly, often high yields and purity. |

| In-situ Sulfonyl Chloride Generation | Thiols are oxidized to sulfonyl chlorides in the reaction mixture. | Avoids isolation of unstable intermediates, simple workup. |

| Use of Green Solvents | Employs solvents like ethanol, glycerol, or deep eutectic solvents. | Reduced environmental impact. |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

One notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need for sulfonyl chloride intermediates. This is achieved by using an activating agent like 2,4,6-trichloro- tandfonline.comresearchgate.netwiley-vch.de-triazine (TCT). The reaction proceeds in two microwave-irradiated steps and offers good functional group tolerance with high yields. tandfonline.comresearchgate.netaerosol-soc.com

Another microwave-assisted approach involves the copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium. juliethahn.com This protocol is efficient for a wide range of substrates and aligns with the principles of green chemistry. juliethahn.com

Targeted Synthesis of N-benzyl Sulfonamide Derivatives

The N-benzyl group is a common substituent in biologically active sulfonamides. Its introduction requires specific synthetic strategies, primarily revolving around the alkylation of a pre-formed sulfonamide.

N-Alkylation and N-Arylation Strategies

N-alkylation of sulfonamides is a common method for introducing an alkyl group, such as a benzyl (B1604629) group, onto the nitrogen atom. This is typically achieved by reacting the sulfonamide with an alkyl halide (e.g., benzyl bromide) in the presence of a base. The weakly nucleophilic nature of the sulfonamide nitrogen often necessitates conditions that favor an S_N1-like reaction, particularly when using reactive alkylating agents like benzyl bromide. researchgate.net

For the introduction of aryl groups, N-arylation methods are employed. Copper-catalyzed cross-coupling reactions of sulfonamides with arylboronic acids have proven to be an effective and mild method for forming N-aryl sulfonamides. This reaction can be performed at room temperature and tolerates a variety of functional groups. Transition-metal-free N-arylation procedures have also been developed using o-silylaryl triflates in the presence of cesium fluoride, offering good to excellent yields under mild conditions.

The table below outlines various N-alkylation and N-arylation strategies for sulfonamides.

| Strategy | Reagents | Key Features |

| N-Alkylation | Alkyl halide (e.g., benzyl bromide), Base | Common method for introducing alkyl groups. |

| Copper-Catalyzed N-Arylation | Arylboronic acid, Copper acetate (B1210297), Base | Mild conditions, good functional group tolerance. |

| Transition-Metal-Free N-Arylation | o-Silylaryl triflate, Cesium fluoride | Avoids the use of transition metal catalysts. |

Reaction Mechanisms in N-benzyl Sulfonamide Formation

The formation of N-benzyl sulfonamides through the reaction of a sulfonamide with a benzyl halide is believed to proceed through an S_N1-like mechanism. researchgate.net The use of a good leaving group on the benzyl moiety, such as bromide, facilitates the formation of a stable benzylic carbocation. researchgate.net This carbocation is then readily attacked by the weakly nucleophilic sulfonamide nitrogen, followed by deprotonation to yield the final N-benzylated product. researchgate.net

In the case of copper-catalyzed N-arylation, the mechanism is thought to involve the formation of a copper-sulfonamide complex, which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst.

Understanding these reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methodologies.

Role of Oxidizing Agents and Catalysts

The synthesis of sulfonamides can be accomplished through the electrochemical oxidative coupling of amines and thiols. This environmentally friendly method is driven by electricity and avoids the need for sacrificial reagents or additional catalysts, with hydrogen as the benign byproduct. The process involves the initial formation of a disulfide, followed by the generation of an amine radical. This radical then reacts with the disulfide to form a sulfenamide, which undergoes two subsequent oxidation steps to yield the sulfonamide. The entire transformation can be completed in as little as five minutes under mild conditions, demonstrating broad substrate scope and functional group compatibility. nih.govtue.nl

In other approaches, oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) have been utilized in the synthesis of related heterocyclic structures derived from sulfonamides. For instance, the oxidation of sulfenamides to sulfonamides has been successfully achieved using m-CPBA, proving to be a more efficient oxidant than potassium permanganate in certain cases by avoiding unwanted byproducts. ucl.ac.uk

Rhodium catalysts play a significant role in the synthesis and functionalization of related compounds. For instance, rhodium(II) complexes can catalyze the reaction of N-sulfonyl 1,2,3-triazoles with olefins to produce cyclopropanes, proceeding through an azavinyl carbene intermediate. nih.gov Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of N-acylamidines from N-sulfonyl-1,2,3-triazoles and nitrosobenzene derivatives, involving an α-imino rhodium carbene intermediate. nih.gov These examples highlight the potential of rhodium catalysis in transformations involving sulfonamide moieties.

Postulated Intermediate Species

The synthesis of sulfonamides via electrochemical oxidation is postulated to proceed through several key intermediates. Following the initial oxidation of a thiol to a disulfide, an amine is oxidized to an aminium radical cation. This radical intermediate is crucial to the reaction, as its scavenging completely halts the formation of the sulfonamide. The aminium radical then reacts with the disulfide to form a sulfenamide intermediate. This sulfenamide is subsequently oxidized in two consecutive steps, likely proceeding through a sulfinamide intermediate, to ultimately afford the final sulfonamide product. The isolation and subsequent successful conversion of the sulfenamide intermediate to the sulfonamide under the same reaction conditions provide strong evidence for this proposed mechanism. nih.govtue.nl

In rhodium-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles, the key intermediate is an α-imino rhodium carbene. This highly reactive species is generated from the triazole precursor and can undergo various transformations, including cycloaddition with nitrosobenzene derivatives to form N-acylamidines. This process involves an unprecedented C-C bond cleavage of the α-imino carbene, which is facilitated by the weak N-O bond in the intermediate. nih.gov

Stereoselective Synthesis Approaches for Ethene-Sulfonamide Moieties

The geometry of the double bond in ethene-sulfonamides is crucial for their biological activity and chemical reactivity. Therefore, stereoselective synthesis methods are of paramount importance.

Control of Olefin Geometry in Phenylethene-1-sulfonamide Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and reliable method for the stereocontrolled synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The stereoselectivity of the HWE reaction is influenced by several factors, including the nature of the base, solvent, counterion, and temperature.

The generally accepted mechanism for the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgnrochemistry.com The subsequent elimination of a phosphate (B84403) byproduct yields the alkene. The formation of the thermodynamically more stable (E)-alkene is favored due to the equilibration of the intermediates, which allows for the preferential formation of the anti-oxaphosphetane that leads to the (E)-product. wikipedia.orgresearchgate.net

For the synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide, a suitable phosphonate reagent bearing the N-benzylsulfonamide moiety would be reacted with benzaldehyde. The use of specific bases and reaction conditions can further enhance the (E)-selectivity. For instance, employing certain magnesium-based reagents has been shown to improve the (E)-selectivity in HWE reactions. researchgate.net

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Influence on (E)-Selectivity |

| Base | Can influence the equilibration of intermediates. Stronger, non-coordinating bases may favor kinetic products. |

| Solvent | Can affect the solubility and aggregation of intermediates, thereby influencing stereochemical outcome. |

| Counterion | Cations like Li⁺ and Mg²⁺ can coordinate with the intermediates, affecting their stability and reactivity. |

| Temperature | Higher temperatures generally favor the formation of the thermodynamically more stable (E)-isomer. |

| Phosphonate Substituents | The steric and electronic properties of the phosphonate ester can impact the stereoselectivity. |

Derivatization and Functionalization Strategies of the this compound Core

The vinyl sulfonamide core is a versatile platform for further chemical modifications, allowing for the introduction of various functional groups and heterocyclic moieties to explore structure-activity relationships.

Introduction of Heterocyclic Moieties (e.g., Azide, Triazole, Azo, Chalcone, Schiff Base)

Triazoles: Sulfonamide-tethered 1,2,3-triazoles can be synthesized via the copper(I)-catalyzed "click" reaction between terminal alkynes and aromatic azides. bohrium.com This highly efficient and regioselective reaction allows for the straightforward linkage of a sulfonamide unit to a triazole ring. nih.gov

Chalcones: Chalcone-sulfonamide hybrids can be prepared through the Claisen-Schmidt condensation of an appropriate acetophenone derivative with an aromatic aldehyde. nih.govnih.gov For instance, a chalcone bearing a sulfonyl chloride group can be synthesized and subsequently reacted with various amines to produce a library of chalcone-sulfonamide derivatives. nih.gov

Schiff Bases: Schiff bases can be synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. ekb.eg Chalcone derivatives can serve as the carbonyl component in the synthesis of Schiff bases, leading to compounds incorporating both the chalcone and imine functionalities. ekb.eg

Incorporation of Pyrazole (B372694) and Pyrimidine Conjugates

Pyrazoles: Styrylpyrazoles, which contain a phenylethene moiety linked to a pyrazole ring, can be synthesized through various methods, including the cross-coupling reaction of pyrazoles with styrylboronic acids catalyzed by copper. nih.gov Another approach involves the reaction of enaminones with phenylhydrazine. nih.gov Sulfonamide-containing pyrazoles have also been synthesized from ampyrone and different benzenesulfonyl chlorides. nih.gov

Pyrimidines: The synthesis of styryl derivatives of pyrimidines has been reported, highlighting the interest in combining these two structural motifs. researchgate.net Steroidal pyrimidines have been synthesized from α-oxoketene dithioacetals by reaction with amidinium, guanidinium, or thiuronium salts. mdpi.com

Design and Synthesis of Hybrid Compounds (e.g., Benzothiazole-Sulfonamide)

The design of hybrid compounds is a modern strategy in medicinal chemistry that involves covalently linking two or more pharmacophores, each with its own biological activity, into a single molecule. dergipark.org.tr This approach, known as molecular hybridization, aims to create multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy or novel bioactivity. dergipark.org.tr The combination of the benzothiazole scaffold and the sulfonamide group is of particular interest due to the wide spectrum of pharmacological activities associated with both moieties. dergipark.org.tr

Benzothiazole-based compounds are recognized for a variety of biological effects. dergipark.org.tr Similarly, the sulfonamide group is a key component in drugs that inhibit various enzymes. dergipark.org.tr By integrating these two pharmacophores, researchers aim to develop novel hybrid molecules with potentially synergistic or unique therapeutic applications. dergipark.org.tr

The synthesis of these hybrid molecules typically starts from a functionalized benzothiazole, such as 2-aminobenzothiazole. dergipark.org.trresearchgate.net A common synthetic route involves the reaction of a 2-aminobenzothiazole derivative with a benzenesulfonyl chloride or a related sulfonyl chloride. For instance, benzothiazole-based bissulfonamide and sulfonamide-amide hybrid compounds have been synthesized starting from 2-aminobenzothiazole. dergipark.org.tr Another approach involves the cyclization of N-(biphenyl-4-yl)thiourea to form 2-amino-6-phenylbenzothiazole, which is then reacted with different sulfonyl chlorides to yield the final sulfonamide hybrids. researchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, FTIR, and HRMS. dergipark.org.tr

Table 1: Synthesis of Benzothiazole-Sulfonamide Hybrid Compounds

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-amino-6-phenylbenzothiazole | Benzenesulfonyl chloride | N-(6-phenylbenzo[d]thiazol-2-yl)benzenesulfonamide | - | researchgate.net |

| 2-amino-6-phenylbenzothiazole | para-Toluene sulfonyl chloride | 4-methyl-N-(6-phenylbenzo[d]thiazol-2-yl)benzenesulfonamide | - | researchgate.net |

| N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide | Acyl chloride | Sulfonamide-amide hybrid compounds (7a-c) | - | dergipark.org.tr |

Electrosynthesis Approaches for Sulfonamide Derivatives

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for constructing organic molecules, including sulfonamide derivatives. nih.govdoaj.org This method utilizes electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants, which aligns with the principles of green chemistry. doaj.orgresearchgate.net Key advantages of electrosynthesis include mild reaction conditions, high efficiency, low cost, and scalability. nih.govdoaj.org

Several electrochemical strategies have been developed for the synthesis of sulfonamides. One common approach is the anodic oxidation of a suitable precursor in the presence of a sulfinic acid. For example, new sulfonamide derivatives have been synthesized through the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids. acs.org The proposed mechanism involves the electrogeneration of a quinone diimine intermediate, which then undergoes a Michael-type addition reaction with the arylsulfinic acid to form the final sulfonamide product. acs.org

Another innovative approach involves electrooxidative radical cascade reactions. This method has been used to access complex sulfonamides, including those with bridged or fused ring systems containing medium-sized heterocycles. nih.gov The process typically involves the reaction of sodium sulfinates with 1,6-enynes under metal-free and chemical oxidant-free conditions. nih.gov The electrochemical setup generates reactive radicals that initiate a cascade cyclization, leading to structurally diverse sulfonamides. nih.gov This technique has shown good substrate scope, tolerating both electron-donating and electron-withdrawing groups on the sulfinate. nih.gov

The direct oxidative coupling of readily available thiols and amines represents another efficient electrosynthetic route to sulfonamides. rsc.org This method streamlines the synthesis by avoiding pre-functionalization steps. The mechanism is thought to involve the anodic oxidation of a thiol to a disulfide intermediate, followed by the oxidation of an amine to an aminium radical. These intermediates then react to form a sulfenamide, which is further oxidized to the target sulfonamide via a sulfinamide intermediate. rsc.org

Table 2: Examples of Electrosynthesized Sulfonamide Derivatives

| Method | Precursors | Product Type | Yield | Reference |

|---|---|---|---|---|

| Anodic Oxidation / Michael Addition | 2,5-diethoxy-4-morpholinoaniline, Arylsulfinic acids | N-phenyl-substituted sulfonamides | 57% for N-(2,5-Diethoxy-4-morpholinophenyl)benzenesulfonamide | acs.org |

| Electrooxidative Radical Cascade Cyclization | Sodium sulfinates, 1,6-enynes | Bridged or fused cyclic sulfonamides | 53-60% for Celecoxib and Vadecoxib derivatives | nih.gov |

| Convergent Paired Electrosynthesis | Nitro compounds, Sulfonyl hydrazides | Various sulfonamides | - | researchgate.net |

Structural Characterization and Spectroscopic Analysis of E N Benzyl 2 Phenylethene 1 Sulfonamide and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For sulfonamide derivatives, including vinyl sulfonamides, NMR provides critical insights into the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum provides information on the electronic environment of protons within a molecule. In derivatives of N-aralkylsulfonamides, the chemical shifts of protons are influenced by inductive and anisotropic effects of the functional groups. The NH proton in such compounds typically appears as a triplet in the range of δ 4.23–4.97 ppm. Protons alpha to the nitrogen atom (H-a) show signals between δ 2.97–4.20 ppm for non-heterocyclic structures, with the chemical shift decreasing as the distance from the nitrogen atom increases. conicet.gov.ar

For vinyl sulfonamides, the protons attached to the double bond are of particular interest. The trans orientation of the vinyl protons is often confirmed by the magnitude of the vicinal coupling constant (³J). Generally, a large coupling constant (typically in the range of 11-18 Hz) is indicative of a trans relationship between the olefinic protons. rsc.org In the case of (E)-β-iodo vinylsulfones, which are structurally related, the vinylic proton appears as a singlet in the ¹H NMR spectrum. For example, in (E)-1-((2-iodo-2-phenylvinyl)sulfonyl)-4-methylbenzene, the vinylic proton signal is observed at δ 7.36 ppm. rsc.org

The benzyl (B1604629) group introduces characteristic signals in the aromatic region (typically δ 7.0-7.5 ppm) and a signal for the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen. For instance, in N-benzylacetamide, the methylene protons appear as a doublet at δ 4.41 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for Related Sulfonamide Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-benzylacetamide | -CH₃ | 2.00 | s | - |

| -CH₂- | 4.41 | d | 5.7 | |

| NH | 6.01 | br s | - | |

| Ar-H | 7.25-7.32 | m | - | |

| N-benzylbenzamide | -CH₂- | 4.65 | d | 5.5 |

| NH | 6.44 | br s | - | |

| Ar-H | 7.26-7.80 | m | - |

¹³C NMR Chemical Shift Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms in sulfonamides are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. In vinyl sulfonamides, the chemical shifts of the olefinic carbons can be indicative of the compound's reactivity. rsc.org

For N-aralkylsulfonamides, the carbon atoms alpha to the nitrogen (C-a) are found in a specific region of the spectrum. conicet.gov.ar In N-benzylacetamide, the benzylic carbon resonates at δ 43.24 ppm, while the carbonyl and methyl carbons appear at δ 170.21 ppm and δ 22.69 ppm, respectively. rsc.org For N-benzylbenzamide, the benzylic carbon is observed at δ 44.2 ppm. rsc.org The aromatic carbons typically appear in the range of δ 120-140 ppm.

Interactive Data Table: ¹³C NMR Data for Related Sulfonamide Structures

| Compound | Carbon | Chemical Shift (δ, ppm) |

| N-benzylacetamide | -CH₃ | 22.69 |

| -CH₂- | 43.24 | |

| C=O | 170.21 | |

| Ar-C | 127.41, 128.30, 138.17 | |

| N-benzylbenzamide | -CH₂- | 44.2 |

| C=O | 167.5 | |

| Ar-C | 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 |

Multi-dimensional NMR Techniques for Structure Elucidation

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous signal assignment. conicet.gov.aripb.pt

COSY experiments establish correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms.

HSQC spectra correlate protons directly to the carbons they are attached to, aiding in the assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure. conicet.gov.ar

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational modes of the bonds. For sulfonamides, characteristic vibrational bands are observed for the SO₂ and N-H groups.

The sulfonyl group (SO₂) exhibits two characteristic stretching vibrations:

Asymmetric stretching (νₐₛ SO₂): Typically found in the range of 1370–1330 cm⁻¹.

Symmetric stretching (νₛ SO₂): Usually observed between 1180–1160 cm⁻¹.

The N-H stretching vibration (ν N-H) for secondary sulfonamides is typically seen as a single band in the region of 3300–3200 cm⁻¹. The S-N stretching vibration is generally found in the 950-866 cm⁻¹ range. nih.gov The presence of aromatic rings gives rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| SO₂ | Asymmetric Stretching | 1370 - 1330 |

| SO₂ | Symmetric Stretching | 1180 - 1160 |

| S-N | Stretching | 950 - 866 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectra of sulfonamides, common fragmentation pathways include the loss of the SO₂ group. For instance, anions derived from N-phenyl benzenesulfonamides undergo fragmentation through the loss of SO₂ upon collisional activation. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, the identity of the compound can be established with a high degree of confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For compounds like (E)-N-benzyl-2-phenylethene-1-sulfonamide, the UV-Vis spectrum is dominated by the electronic properties of the trans-stilbene (B89595) core, which acts as the principal chromophore. The extended π-system of the 2-phenylethene group is responsible for strong absorption in the UV region.

The electronic spectrum of stilbene (B7821643) derivatives typically displays intense absorption bands corresponding to π → π* transitions. The conjugation between the phenyl ring and the vinyl group allows for the delocalization of π-electrons across the molecule, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In a closely related stilbene vinyl sulfonamide, an absorption maximum (λmax) was observed at 395 nm. This absorption is characteristic of the highly conjugated stilbene system. It is anticipated that this compound exhibits a similar absorption profile, with a strong band in the near-UV region. The precise wavelength and intensity of this absorption can be influenced by the solvent polarity and the electronic nature of the substituents. The sulfonamide group, being electron-withdrawing, can subtly modulate the energy of the electronic transitions within the stilbene framework.

| Compound Class | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Stilbene Vinyl Sulfonamides | ~395 | π → π |

| This compound (Expected) | 380-400 | π → π |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular shape, bond dimensions, and intermolecular forces that govern the solid-state architecture.

While a specific crystal structure for this compound is not publicly available, its molecular conformation and geometry can be reliably predicted based on the analysis of closely related sulfonamide structures. nih.govnih.gov The molecule is expected to adopt a largely planar conformation in the (E)-2-phenylethene-1-sulfonamide portion to maximize π-conjugation.

The geometry around the sulfur atom in the sulfonamide group is tetrahedral. Typical bond lengths in related sulfonamide crystal structures are approximately 1.43 Å for S=O bonds, 1.76 Å for the S-C bond, and 1.62 Å for the S-N bond. nih.gov The O-S-O bond angle is generally observed to be around 118-120°. nih.govresearchgate.net The benzyl group attached to the sulfonamide nitrogen introduces conformational flexibility. The torsion angles involving the S-N bond will define the orientation of the benzyl group relative to the rest of the molecule. nih.gov Rotation around the S-N bond is known to have a lower energy barrier compared to the C-N amide bond. nih.gov

| Parameter | Expected Value | Reference/Justification |

|---|---|---|

| S=O Bond Length | ~1.43 Å | Based on related sulfonamide structures nih.gov |

| S-N Bond Length | ~1.62 Å | Based on related sulfonamide structures nih.gov |

| S-C Bond Length | ~1.76 Å | Based on related sulfonamide structures nih.gov |

| O-S-O Bond Angle | ~119° | Based on related sulfonamide structures nih.gov |

| N-S-C Bond Angle | ~107° | Based on related sulfonamide structures nih.gov |

| Geometry at Sulfur | Tetrahedral | VSEPR theory |

The crystal packing of sulfonamides is typically dominated by a network of intermolecular hydrogen bonds and, where applicable, π-π stacking interactions. nih.govresearchgate.net For this compound, the sulfonamide group provides a key hydrogen bond donor (the N-H group) and two acceptors (the sulfonyl oxygens).

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It is used to confirm the identity and phase purity of a synthesized crystalline solid. A PXRD experiment on a bulk sample of this compound would yield a unique diffraction pattern, which serves as a "fingerprint" for its specific crystalline form. americanpharmaceuticalreview.com

The pattern consists of a series of diffraction peaks at characteristic 2θ angles, with their positions and intensities being determined by the crystal lattice parameters (unit cell dimensions) and the arrangement of atoms within the unit cell, according to Bragg's Law. libretexts.org For quality control, the experimental PXRD pattern of a newly synthesized batch would be compared against a reference pattern from a known pure sample or a pattern calculated from single-crystal X-ray diffraction data. The absence of peaks corresponding to starting materials, byproducts, or different polymorphic forms would confirm the high phase purity of the sample. americanpharmaceuticalreview.comlibretexts.org

Computational Chemistry and in Silico Analysis of E N Benzyl 2 Phenylethene 1 Sulfonamide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua For a molecule like (E)-N-benzyl-2-phenylethene-1-sulfonamide, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity.

Electronic Structure and Molecular Orbital Analysis

This analysis focuses on the distribution of electrons within the molecule and the characteristics of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. nih.gov

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity and lower stability. nih.gov For sulfonamide derivatives, this gap can indicate the potential for charge transfer interactions within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of positive (electron-poor) and negative (electron-rich) regions, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Calculated Value (Hypothetical) | Unit | Significance |

| EHOMO | -6.5 | eV | Electron-donating ability |

| ELUMO | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Chemical reactivity, stability |

| Chemical Potential (μ) | -3.85 | eV | Tendency to exchange electrons |

| Chemical Hardness (η) | 2.65 | eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.79 | eV | Propensity to accept electrons |

Conformational Analysis and Energy Minimization

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global energy minimum on the potential energy surface. This is typically achieved by systematically rotating the bonds and calculating the energy of each resulting conformer, followed by geometry optimization to find the lowest energy structure. The most stable conformation is crucial for understanding the molecule's behavior and for subsequent docking studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Binding Mode Analysis and Predicted Binding Affinities

This analysis involves docking the optimized conformation of this compound into the active site of a selected protein target. The results would detail:

Binding Pose: The specific orientation and conformation of the ligand within the protein's binding pocket.

Intermolecular Interactions: Identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Binding Affinity (or Docking Score): A numerical score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. A more negative score generally indicates a stronger, more favorable binding. researchgate.net

A hypothetical results table for docking against a target like carbonic anhydrase might look like this:

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II (e.g., 2VVA) | -8.5 | His94, His96, Thr199 | H-Bond, Hydrophobic |

| Cyclooxygenase-2 (e.g., 5IKR) | -9.2 | Arg120, Tyr355, Ser530 | H-Bond, Pi-Alkyl |

Identification of Potential Molecular Targets

Sulfonamide derivatives are known to target a variety of enzymes. nih.gov Based on the structural features of this compound (a stilbene (B7821643) core and a sulfonamide group), potential molecular targets for investigation would include:

Carbonic Anhydrases: A primary target for many sulfonamide drugs. unifi.it

Cyclooxygenases (COX-1 and COX-2): Targets for anti-inflammatory drugs.

Kinases and Other Enzymes: The stilbene moiety is found in compounds known to inhibit various enzymes involved in cell signaling pathways.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-protein complex, obtained from docking, would assess the stability of the predicted binding pose.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of these key interactions.

These computational approaches provide a powerful framework for characterizing novel compounds. The application of these methods to this compound would be a valuable contribution to the field, potentially uncovering its electronic characteristics and therapeutic potential.

Ligand-Protein Complex Stability and Flexibility

The stability and flexibility of the complex formed between a ligand, such as this compound, and its target protein are critical determinants of its potential therapeutic efficacy. Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic interactions over time. mdpi.com By simulating the atomic-level movements and interactions, MD can provide valuable insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations can reveal the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which are key indicators of the complex's stability. A stable complex will typically exhibit minimal fluctuations in RMSD over the course of the simulation. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify regions of the protein that exhibit greater flexibility, which may be important for ligand binding and unbinding events. rsc.org

Hydrogen bond analysis throughout the MD simulation can elucidate the key interactions that contribute to the stability of the ligand-protein complex. Persistent hydrogen bonds between the ligand and specific residues in the protein's active site are often crucial for maintaining a high binding affinity. mdpi.com Computational tools can also be used to calculate the binding free energy, which provides a quantitative measure of the strength of the ligand-protein interaction. researchgate.net

| Parameter | Description | Significance in Stability and Flexibility Analysis |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the protein backbone and ligand over time compared to a reference structure. | Low and stable RMSD values indicate a stable ligand-protein complex with minimal conformational changes. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein that may be involved in ligand binding and conformational adjustments. |

| Hydrogen Bond Analysis | Identifies and tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Reveals key interactions that contribute to the stability and specificity of the binding. |

| Binding Free Energy Calculation | Quantifies the strength of the interaction between the ligand and the protein. | A more negative binding free energy indicates a stronger and more stable complex. |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial aspect of ligand-based drug design, which is employed when the three-dimensional structure of the target protein is unknown. nih.gov A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. nih.gov For sulfonamide-containing compounds like this compound, the sulfonamide group often plays a key role in receptor binding. scispace.com

The process of pharmacophore modeling involves identifying common chemical features among a set of known active molecules. researchgate.net These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the desired features and are therefore likely to be active against the target. nih.gov

For aryl sulfonamide derivatives, pharmacophore models have been successfully developed and used to identify potent antagonists for various receptors. researchgate.net These models typically highlight the importance of the sulfonamide moiety as a hydrogen bond acceptor and the presence of aromatic rings for hydrophobic interactions. scispace.com The development of a robust pharmacophore model for this compound would be a valuable tool for designing new analogs with improved potency and selectivity.

| Pharmacophore Feature | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | The oxygen atoms of the sulfonamide group are likely key hydrogen bond acceptors. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. | The N-H group of the sulfonamide could potentially act as a hydrogen bond donor. |

| Hydrophobic (HYD) | A nonpolar region of the molecule. | The benzyl (B1604629) and phenyl rings contribute to the hydrophobic character of the molecule, likely engaging in hydrophobic interactions with the target. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The two phenyl rings can participate in π-π stacking or other aromatic interactions within the binding site. |

In Silico ADME Prediction and Drug-Likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are vital components of the early-stage drug discovery process. semanticscholar.org These computational methods help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures due to poor ADME properties. researchgate.net

The absorption of a drug is a key factor determining its bioavailability. In silico models can predict various parameters related to absorption, such as human intestinal absorption (HIA) and cell permeability. researchgate.net For this compound, its lipophilicity, as indicated by its calculated LogP value, will significantly influence its absorption characteristics. Compounds with LogP values in a certain range are more likely to be well-absorbed.

Distribution properties, such as the ability to cross the blood-brain barrier (BBB), can also be predicted using computational models. nih.gov The predicted BBB permeability is crucial for drugs targeting the central nervous system. The plasma protein binding (PPB) is another important distribution parameter, as only the unbound fraction of a drug is typically pharmacologically active.

The metabolism of a drug can significantly impact its efficacy and safety. In silico tools can predict the potential sites of metabolism on a molecule, primarily by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic pathways could involve hydroxylation of the aromatic rings or N-debenzylation. Predicting these metabolic pathways can help in designing more stable analogs and understanding potential drug-drug interactions.

Oral bioavailability is a critical parameter for orally administered drugs. It is influenced by both absorption and first-pass metabolism. nih.gov In silico models can provide an estimation of a compound's oral bioavailability based on its physicochemical properties and predicted ADME profile. nih.gov Several rules, such as Lipinski's Rule of Five, are commonly used to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. researchgate.net These rules consider parameters such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

| ADME Parameter | Predicted Property for this compound | Significance |

| Molecular Weight | 273.35 g/mol 1pchem.com | Complies with Lipinski's Rule of Five (< 500 g/mol ), suggesting good potential for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be within a favorable range for absorption. | Indicates a balance between solubility and lipophilicity, which is important for membrane permeability. |

| Hydrogen Bond Donors | 1 (from the sulfonamide N-H) | Complies with Lipinski's Rule of Five (≤ 5), suggesting good membrane permeability. |

| Hydrogen Bond Acceptors | 2 (from the sulfonamide oxygens) | Complies with Lipinski's Rule of Five (≤ 10), suggesting good membrane permeability. |

| Predicted Oral Bioavailability | Likely to be moderate to good based on physicochemical properties. | A key determinant of the potential for oral administration. |

| Predicted Blood-Brain Barrier Permeability | May have some ability to cross the BBB due to its lipophilic nature. | Important for potential CNS applications. |

| Predicted Sites of Metabolism | Aromatic rings (hydroxylation), benzylic position (oxidation). | Provides insights into potential metabolic liabilities and the formation of active or inactive metabolites. |

Molecular Pharmacology and Biological Activity of E N Benzyl 2 Phenylethene 1 Sulfonamide Derivatives Mechanistic Insights

Enzyme Inhibition Studies (Target-Specific Mechanisms)

Derivatives of (E)-N-benzyl-2-phenylethene-1-sulfonamide have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of Alzheimer's disease. The inhibitory activity of these sulfonamide derivatives is influenced by the nature and position of substituents on the aromatic rings.

Research on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane has shown that these molecules can be effective inhibitors of both AChE and BChE. researchgate.net For instance, the compound designated 3c was found to be an effective inhibitor of AChE, while compound 3d showed notable activity against BChE. researchgate.net Similarly, studies on N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives demonstrated that the introduction of a sulfonamide moiety can enhance activity against AChE. mdpi.com Compound 2 , which incorporates a sulfonamide group, showed improved inhibition of AChE compared to its parent compound, 2-amino-5-bromoacetophenone (1 ). mdpi.com However, its effect against BChE was significantly reduced. mdpi.com The inhibitory potential varies among derivatives, highlighting the importance of specific structural features for potent and selective inhibition.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference Standard |

|---|---|---|---|

| Compound 3c | 82.93 ± 0.15 | - | Eserine (IC₅₀ = 0.04 ± 0.0001 µM for AChE) researchgate.net |

| Compound 3d | - | 45.65 ± 0.48 | Eserine (IC₅₀ = 0.85 ± 0.00 µM for BChE) researchgate.net |

| 2-Amino-5-bromoacetophenone (1) | 12.6 ± 0.20 | 14.6 ± 0.32 | Donepezil (IC₅₀ = 1.24 ± 0.15 µM for AChE, 3.12 ± 0.18 µM for BChE) mdpi.com |

| N-(2-Acetyl-5-bromophenyl)benzenesulfonamide (2) | 8.9 ± 0.21 | 26.5 ± 0.24 | Donepezil (IC₅₀ = 1.24 ± 0.15 µM for AChE, 3.12 ± 0.18 µM for BChE) mdpi.com |

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a key strategy for developing anti-inflammatory drugs. Sulfonamide derivatives have demonstrated potential as LOX inhibitors. nih.govresearchgate.net

Screening of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide against lipoxygenase revealed that most compounds were active against this enzyme. researchgate.net The parent molecule, N-benzyl-4-chlorobenzenesulfonamide, showed good inhibitory activity, which was attributed to the potential for π-π interactions with the enzyme's binding site. researchgate.net Similarly, N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane were also screened for LOX inhibition, although they were generally found to be less potent against LOX compared to their activity against cholinesterases. researchgate.net More recently, a novel nitrone derivative, 10c , bearing a 2,4-difluorophenyl motif, was identified as a potent LOX inhibitor. mdpi.com

| Compound | LOX IC₅₀ (µM) | Reference Standard |

|---|---|---|

| N-benzyl-4-chlorobenzenesulfonamide | 52.31 ± 0.41 | Baicalein (IC₅₀ = 22.4 ± 1.3 µM) researchgate.net |

| Compound 10a (phenyl motif) | 85 | NDGA (IC₅₀ = 0.45 µM) mdpi.com |

| Compound 10b (4-fluorophenyl motif) | 62.5 | NDGA (IC₅₀ = 0.45 µM) mdpi.com |

| Compound 10c (2,4-difluorophenyl motif) | 10 | NDGA (IC₅₀ = 0.45 µM) mdpi.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. Sulfonamides are a well-established class of CA inhibitors. mdpi.com

The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. unifi.it Studies on phenylethynylbenzenesulfonamide regioisomers have shown that the position of the sulfamoyl group and the nature of substituents on the aromatic ring are critical for inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms. nih.gov For example, para-sulfamoyl-substituted derivatives were effective inhibitors of tumor-associated isoforms hCA IX and XII, while meta-substituted regioisomers were active against hCA I, IX, and XII. nih.gov Other research has focused on benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties, which have shown moderate to weak inhibitory activity against the hCA XII isoform. nih.gov

| Compound Class/Derivative | Target Isoform(s) | Inhibitory Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Phenylethynylbenzenesulfonamides (para-substituted) | hCA IX, hCA XII | Low nanomolar to millimolar range | nih.gov |

| Phenylethynylbenzenesulfonamides (meta-substituted) | hCA I, hCA IX, hCA XII | Low nanomolar to millimolar range | nih.gov |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl substituted phenyl-1H-pyrazole carboxamides | hCA XII | Kᵢ in the range of 61.3–432.8 nM | nih.gov |

| 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-4 thiadiazole-2-sulfonamides | hCA II | IC₅₀ = 16.7 nM (best) | mdpi.com |

Dihydropteroate (B1496061) synthetase (DHPS) is a key enzyme in the folate synthesis pathway of microorganisms. Sulfonamides act as bacteriostatic antibiotics by competitively inhibiting DHPS. nih.gov Their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA), allows them to bind to the active site and block the synthesis of dihydropteroate, an essential precursor for folate production. nih.govnih.gov

Both sulfadiazine (B1682646) and 4,4′-diaminodiphenylsulfone (DDS) have been identified as competitive inhibitors of DHPS from Escherichia coli. nih.gov The inhibitory action is dependent on the presence of a free arylamine group, as disubstitution of these groups leads to a complete loss of activity. nih.gov This competitive antagonism with pABA is a cornerstone of the antimicrobial action of sulfonamide-based drugs. nih.gov

| Compound | I₅₀ (M) | Kᵢ (M) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4,4′-Diaminodiphenylsulfone (DDS) | 2 x 10⁻⁵ | 5.9 x 10⁻⁶ | Competitive | nih.gov |

| Sulfadiazine | - | 2.5 x 10⁻⁶ | Competitive | nih.gov |

| 4-Amino-4′-formamidodiphenylsulfone | 5.8 x 10⁻⁵ | - | - | nih.gov |

| 4-Amino-4′-acetamidodiphenylsulfone | 5.2 x 10⁻⁵ | - | - | nih.gov |

The human immunodeficiency virus (HIV) protease is an aspartic protease essential for the viral life cycle, making it a prime target for antiretroviral therapy. nih.gov Sulfonamide-based compounds have been designed as HIV protease inhibitors. mdpi.com The design strategy often involves creating molecules that mimic the transition state of the scissile bond cleavage, with a functional group like a hydroxyl group binding to the catalytic aspartate residues in the active site. rsc.org

A series of N-benzyl pseudopeptides were designed and tested as HIV-1 protease inhibitors. nih.gov One pseudotripeptide in this series demonstrated potent inhibition of the isolated enzyme and promising inhibition of viral replication. nih.gov Another approach involves incorporating heterocyclic sulfonamide derivatives as P2' ligands to maximize interactions with the protease backbone, a strategy aimed at overcoming drug resistance. rsc.org

| Compound | HIV-1 Protease IC₅₀ (nM) | Reference |

|---|---|---|

| Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu | 170 | nih.gov |

| N(S-tetrahydrofuran)-N(2- methoxyethyl)acetamide P2 ligand with 3,4- methylenedioxybenzene sulfonamide P2' ligand | 0.35 | rsc.org |

The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase receptor family that plays a crucial role in regulating cell proliferation and survival. mdpi.com Aberrant activation of EGFR is linked to the progression of many cancers, making it an important target for anticancer drug development. researchgate.netnih.gov Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular domain of EGFR are a major class of cancer therapeutics. mdpi.com

Novel anthranilate diamide (B1670390) derivatives have been synthesized and evaluated for their EGFR TK inhibitory activity. nih.gov Several of these compounds displayed potent inhibition with IC₅₀ values in the nanomolar range. nih.gov For example, compounds 4b , 6a , 6c , 9a , and 9b all showed significant EGFR inhibition. nih.gov The design of these inhibitors often incorporates essential pharmacophoric features, such as two aromatic rings and flexible linkers, to optimize binding to the EGFR active site. researchgate.netnih.gov

| Compound | EGFR TK IC₅₀ (nM) | Reference Standard | Reference |

|---|---|---|---|

| Compound 4b | 30 ± 0.25 | Staurosporine | nih.gov |

| Compound 6a | 110 ± 0.14 | Staurosporine | nih.gov |

| Compound 6c | 50 ± 0.21 | Staurosporine | nih.gov |

| Compound 9a | 60 ± 0.18 | Staurosporine | nih.gov |

| Compound 9b | 80 ± 0.15 | Staurosporine | nih.gov |

Alpha-Amylase and Alpha-Glucosidase Inhibition

One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. This is achieved by inhibiting key enzymes in the digestive tract, namely α-amylase and α-glucosidase. mdpi.commdpi.comnih.govmdpi.comresearchgate.net The sulfonamide scaffold has emerged as a promising pharmacophore for the development of inhibitors for these enzymes. nih.govnih.govscilit.comistanbul.edu.tr

A variety of sulfonamide derivatives have been synthesized and demonstrated potent inhibitory activity against α-glucosidase, in some cases exceeding the efficacy of the standard drug, acarbose. nih.govscilit.com Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern this inhibition. For instance, the nature and position of substituents on the aromatic rings of the sulfonamide structure significantly influence their inhibitory potential. Research has shown that compounds featuring an electron-donating group on the benzenesulfonyl portion and an electron-withdrawing group on an aniline (B41778) ring can exhibit very strong inhibitory activity against α-glucosidase. scilit.com Furthermore, the addition of halogen groups, such as chlorine, to the core structure has been found to enhance the inhibitory potency. nih.gov

These findings suggest that the this compound framework is a viable candidate for α-amylase and α-glucosidase inhibition. The specific stereochemistry and substituents on the phenyl rings and the benzyl (B1604629) group would likely play a crucial role in the affinity and inhibitory action against these enzymes.

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against α-Glucosidase

| Compound Type | Key Structural Features | Reported IC50 Values (µM) | Reference |

|---|---|---|---|

| Soritin Sulfonamide Derivatives | Varied aryl sulfonyl chlorides | 3.81 to 265.40 | nih.gov |

| Phenylsulfonamido-benzoyl-benzopyran-2-one Derivatives | Varied substitutions on phenylsulfonamido group | 0.0645 to 26.746 | nih.gov |

| Benzenesulfonyl chloride and Aniline Derivatives | Electron-donating and electron-withdrawing groups | Potent inhibition, specific IC50s vary | scilit.com |

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including parasitic life cycles. Consequently, they are significant targets for drug development. Vinyl sulfonamides and related peptidyl vinyl sulfones are recognized as potent, irreversible inhibitors of these enzymes. nih.govacs.orgnih.govnorthwestern.edu

The mechanism of inhibition involves the vinyl group of the sulfonamide acting as a Michael acceptor. The active site of a cysteine protease contains a nucleophilic cysteine residue. This residue attacks the β-carbon of the vinyl group, leading to the formation of a stable, covalent thioether bond between the inhibitor and the enzyme. biorxiv.orgresearchgate.net This covalent modification permanently inactivates the enzyme.

The efficacy of these inhibitors is highly dependent on their chemical structure. SAR studies have revealed that substituents on the peptide-like portion of the molecule can significantly affect binding and inhibitory potency. nih.gov For instance, in the context of inhibiting the Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3, vinyl sulfonamides demonstrated improved potency over phenyl vinyl sulfones. nih.gov The this compound structure incorporates a vinyl sulfonamide-like framework, positioning it as a potential covalent inhibitor of cysteine proteases. The phenylethene and N-benzyl groups would interact with the substrate-binding pockets of the enzyme, influencing the specificity and efficiency of the inhibition.

Cyclooxygenase (COX-II) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. wikipedia.org There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

The sulfonamide group is a hallmark of a major class of selective COX-2 inhibitors, known as coxibs (e.g., celecoxib). wikipedia.orgopenaccesspub.org The selectivity of these drugs arises from the ability of the sulfonamide (SO2NH2) or a similar methylsulfone (SO2CH3) moiety to fit into a specific, secondary pocket present in the active site of the COX-2 enzyme, but not in COX-1. wikipedia.orgnih.gov

The core structure of this compound contains a stilbene-like (2-phenylethene) group. Stilbene (B7821643) derivatives themselves, such as resveratrol (B1683913), are known to inhibit COX enzymes. nih.gov Therefore, a molecule that combines a stilbene scaffold with a sulfonamide group has a strong theoretical basis for acting as a selective COX-2 inhibitor. The sulfonamide portion would be expected to bind within the selective pocket of COX-2, while the stilbene moiety would occupy the main active site channel.

Table 2: Key Moieties for COX-2 Inhibition

| Moiety | Role in Inhibition | Example Compounds | Reference |

|---|---|---|---|

| Sulfonamide (SO2NH2) | Binds to the secondary pocket of COX-2, conferring selectivity. | Celecoxib, Valdecoxib | wikipedia.orgnih.govopenaccesspub.org |

| Methylsulfone (SO2CH3) | Alternative to sulfonamide for binding in the COX-2 selective pocket. | Rofecoxib, Etoricoxib | wikipedia.org |

Receptor Modulation and Signaling Pathway Interference

Beyond direct enzyme inhibition, the biological activity of this compound derivatives can be attributed to their ability to modulate cell surface receptors and interfere with intracellular signaling cascades that are fundamental to cellular function and pathology.

Serotonin (B10506) Receptor (e.g., 5-HT2A/2C) Agonism of N-benzyl Phenethylamines

The structural similarity of the target compound to N-benzyl phenethylamines suggests a potential interaction with serotonin receptors. N-benzyl substitution on phenethylamine-based compounds is known to significantly increase both the binding affinity and functional activity at 5-HT2A and 5-HT2C serotonin receptors. This class of compounds has been extensively studied, revealing that structural variations in both the phenethylamine (B48288) and N-benzyl portions of the molecule can fine-tune the potency and selectivity for these receptors.

The phenylethene portion of this compound is structurally related to the phenethylamine core. It is plausible that this part of the molecule interacts with key residues in the receptor binding pocket, while the N-benzyl group makes additional favorable contacts, thereby enhancing agonist activity. Virtual docking studies with N-benzyl phenethylamines in a human 5-HT2A receptor model suggest that the N-benzyl moiety may interact with specific phenylalanine residues (Phe339), while the phenethylamine portion interacts with another (Phe340). This dual interaction could be the molecular basis for the high affinity and potency observed in this class of compounds.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Modulation

The JAK/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a pivotal role in processes like immune regulation, cell proliferation, and inflammation. researchgate.netnih.gov Dysregulation of this pathway is implicated in a variety of diseases, including cancers and autoimmune disorders, making it an important therapeutic target. nih.gov

The stilbene core of this compound is a key structural feature. Stilbenoids, a class of natural polyphenols, are recognized for their anti-inflammatory properties. researchgate.net Research has shown that certain stilbenoids, such as pinosylvin, can inhibit the JAK/STAT pathway. Molecular docking studies suggest that these molecules can bind to the active site of JAK2, one of the key kinases in the pathway, thereby inhibiting its activity. researchgate.net The inhibition of JAK2 prevents the subsequent phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of target inflammatory genes. researchgate.netresearchgate.net Given that the target compound possesses a stilbene-like backbone, it is plausible that it could modulate the JAK/STAT pathway through a similar mechanism.

Cell Cycle Arrest Induction Mechanisms (e.g., G0/G1 Phase)

The control of the cell cycle is a fundamental process for normal cell growth, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a common mechanism of action for many anticancer agents. Both stilbene and sulfonamide derivatives have been shown to induce cell cycle arrest in various cancer cell lines. nih.govmdpi.com

Stilbenoid compounds have been reported to induce arrest at different phases of the cell cycle, including G2/M and G0/G1. nih.gov For instance, some stilbene derivatives can elevate the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov The upregulation of p21 can inhibit the activity of CDK2 and CDK4, which are crucial for the progression from the G1 to the S phase, thus leading to G0/G1 arrest. nih.gov

Similarly, certain sulfonamide derivatives, such as indisulam, have been shown to cause cell cycle arrest in the G1 phase. mdpi.com The this compound scaffold, by combining these two pharmacophores, may possess the ability to halt cell proliferation by interfering with the cell cycle machinery. The potential mechanism could involve the upregulation of CDK inhibitors like p21 and p27, leading to the inhibition of CDKs and preventing the transition of cells from the G0/G1 phase into the DNA synthesis (S) phase. nih.gov

Antimicrobial Activities (Mechanistic Aspects)

Antibacterial Spectrum and Efficacy against Specific Bacterial Strains

No specific data regarding the antibacterial spectrum or efficacy of this compound against particular bacterial strains were found. Generally, the antibacterial action of sulfonamides involves the inhibition of folic acid synthesis in bacteria. acu.edu.innih.gov This class of compounds is known to be effective against a range of Gram-positive and some Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.gov However, resistance is common, and certain species like Pseudomonas aeruginosa are often not susceptible. nih.gov Without specific minimum inhibitory concentration (MIC) data for the target compound, a quantitative assessment of its efficacy cannot be provided.

Antifungal Activities against Specific Fungal Strains

Specific data on the antifungal activity of this compound against fungal strains such as Candida albicans or Aspergillus niger are not available in the reviewed literature. Some sulfonamide derivatives have demonstrated activity against certain fungi, but this is not a universal property of the class. nih.gov

Mechanisms of Bacteriostasis and Bacterial Resistance Development